molecular formula C21H44ClNO2 B11946565 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium chloride CAS No. 2676-72-4

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium chloride

Cat. No.: B11946565
CAS No.: 2676-72-4
M. Wt: 378.0 g/mol
InChI Key: SJIGSNWCHDXHSI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium chloride is a quaternary ammonium compound with the molecular formula C21H44ClNO2. It is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Silver nitrate, sodium iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various quaternary ammonium salts .

Scientific Research Applications

1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium chloride is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and facilitating the delivery of other molecules into cells. It can also interact with proteins, altering their structure and function .

Properties

CAS No.

2676-72-4

Molecular Formula

C21H44ClNO2

Molecular Weight

378.0 g/mol

IUPAC Name

(1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium;chloride

InChI

InChI=1S/C21H44NO2.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20(22(3,4)5)21(23)24-7-2;/h20H,6-19H2,1-5H3;1H/q+1;/p-1

InChI Key

SJIGSNWCHDXHSI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.